molecular formula C10H11NO2 B8688741 N-[(4-Formylphenyl)methyl]acetamide

N-[(4-Formylphenyl)methyl]acetamide

Cat. No.: B8688741
M. Wt: 177.20 g/mol
InChI Key: RDGVTHLMFRMUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Formylphenyl)methyl]acetamide, also known as 4-acetamidobenzaldehyde, is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzaldehyde and acetamide, characterized by the presence of a formyl group (-CHO) attached to the benzene ring and an acetamide group (-NHCOCH3) at the para position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-Formylphenyl)methyl]acetamide can be synthesized through the acetylation of 4-aminobenzaldehyde with acetic anhydride. The reaction typically involves the following steps:

    Dissolution: 4-aminobenzaldehyde is dissolved in a suitable solvent such as benzene.

    Acetylation: Acetic anhydride is added to the solution, and the mixture is heated to facilitate the reaction.

    Purification: The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Continuous Stirring: The reactants are continuously stirred to ensure uniform mixing.

    Controlled Heating: The reaction temperature is carefully controlled to optimize yield and minimize by-products.

    Steam Distillation: Residual solvents and impurities are removed through steam distillation.

    Filtration and Drying: The final product is filtered and dried to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Formylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 4-acetamidobenzoic acid.

    Reduction: 4-acetamidobenzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-[(4-Formylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical agents, particularly in the synthesis of drugs with analgesic and anti-inflammatory properties.

    Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The acetamide group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler compound with the formula CH3CONH2.

    Benzaldehyde: A related compound with the formula C7H6O, lacking the acetamide group.

    4-Acetamidobenzoic Acid: An oxidation product of N-[(4-Formylphenyl)methyl]acetamide.

Uniqueness

This compound is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]acetamide

InChI

InChI=1S/C10H11NO2/c1-8(13)11-6-9-2-4-10(7-12)5-3-9/h2-5,7H,6H2,1H3,(H,11,13)

InChI Key

RDGVTHLMFRMUNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C=O

Origin of Product

United States

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